molecular formula C23H18N2O4 B3483606 2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

Cat. No.: B3483606
M. Wt: 386.4 g/mol
InChI Key: ZNLHBSQENHFUGD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group and a benzoxazinone moiety, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with an amine or an amide.

    Coupling Reaction: The final step involves coupling the benzoxazinone core with the methoxyphenyl group through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the benzoxazinone moiety can be reduced to form a hydroxyl group, resulting in a benzoxazinanol derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions include phenol derivatives, benzoxazinanol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes, leading to modulation of their activity.

    Pathways: It can influence various signaling pathways, such as those involved in inflammation or cell proliferation, by altering the activity of key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one: This compound shares the benzoxazinone core but lacks the acetamide linkage.

    2-(4-Methoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: Similar in structure but contains a benzopyran ring instead of a benzoxazinone ring.

    2-(4-Methoxyphenyl)-8-(2-methoxyphenyl)-4H-1-benzopyran-4-one: Contains additional methoxyphenyl groups, providing different chemical properties.

Uniqueness

2-(4-Methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-18-12-6-15(7-13-18)14-21(26)24-17-10-8-16(9-11-17)22-25-20-5-3-2-4-19(20)23(27)29-22/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHBSQENHFUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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